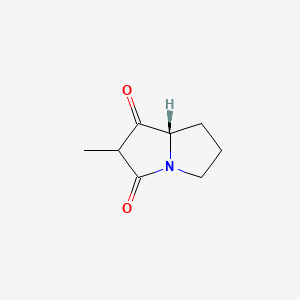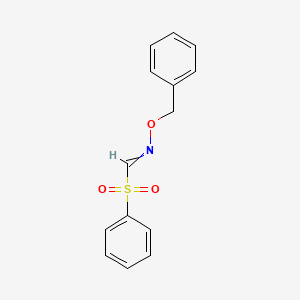
Acetyl-(3-methylanilino)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-(3-methylphenyl)acetohydrazide is an organic compound with the molecular formula C10H11N3O It is a derivative of hydrazide and contains both cyano and acetohydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(3-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-methylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-Cyano-N’-(3-methylphenyl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including:
Cyclization: Formation of heterocyclic compounds.
Condensation: Reaction with aldehydes or ketones to form hydrazones.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with N-Cyano-N’-(3-methylphenyl)acetohydrazide include:
Aldehydes and Ketones: For condensation reactions.
Acids and Bases: To catalyze cyclization and substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving N-Cyano-N’-(3-methylphenyl)acetohydrazide include various heterocyclic compounds, hydrazones, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-(3-methylphenyl)acetohydrazide has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as an antitumor agent and other therapeutic applications.
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Cyano-N’-(3-methylphenyl)acetohydrazide involves its interaction with various molecular targets. The cyano and acetohydrazide groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of stable complexes with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-N’-(4-methylphenyl)acetohydrazide
- N-Cyano-N’-(3-chlorophenyl)acetohydrazide
- N-Cyano-N’-(3-nitrophenyl)acetohydrazide
Uniqueness
N-Cyano-N’-(3-methylphenyl)acetohydrazide is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
191028-18-9 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.218 |
IUPAC-Name |
acetyl-(3-methylanilino)cyanamide |
InChI |
InChI=1S/C10H11N3O/c1-8-4-3-5-10(6-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3 |
InChI-Schlüssel |
VKBRWUJYSGEILP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN(C#N)C(=O)C |
Synonyme |
Acetic acid, 1-cyano-2-(3-methylphenyl)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid](/img/structure/B573385.png)


![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)

![2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B573397.png)


![(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate](/img/structure/B573401.png)


